1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene

physical properties boiling point laboratory handling

1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene (CAS 382-15-0, C₄HBrF₆, MW 242.95) is a highly halogenated vinylic bromide bearing two geminal trifluoromethyl groups on the β-carbon. The compound exists as a dense liquid at ambient temperature (bp 63–64 °C, density 1.813 g·cm⁻³).

Molecular Formula C4HBrF6
Molecular Weight 242.94 g/mol
CAS No. 382-15-0
Cat. No. B1585898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene
CAS382-15-0
Molecular FormulaC4HBrF6
Molecular Weight242.94 g/mol
Structural Identifiers
SMILESC(=C(C(F)(F)F)C(F)(F)F)Br
InChIInChI=1S/C4HBrF6/c5-1-2(3(6,7)8)4(9,10)11/h1H
InChIKeyYPKJLUMZCXWKMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene (CAS 382-15-0): A Liquid C4 Perhalogenated Olefin Building Block for Fluorinated Synthesis


1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene (CAS 382-15-0, C₄HBrF₆, MW 242.95) is a highly halogenated vinylic bromide bearing two geminal trifluoromethyl groups on the β-carbon. The compound exists as a dense liquid at ambient temperature (bp 63–64 °C, density 1.813 g·cm⁻³) [1]. Its structure renders the olefinic centre strongly electron-deficient, making it a reactive electrophile in cross-coupling, cycloaddition, and nucleophilic vinylic substitution (SₙV) manifolds. It serves as a synthetic equivalent of the hexafluoroisobutylene (HFIB) scaffold while retaining a convenient liquid handling state that simplifies small-to-intermediate scale laboratory operations.

Why Generic Substitution of 1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene Fails: Physical State, Reactivity and Selectivity Consequences


In-class vinyl bromides such as hexafluoroisobutylene (HFIB, gas), perfluoroisobutylene (PFIB, gas), 2-bromo-3,3,3-trifluoropropene (BTP, liquid), and the target compound share an electron-deficient olefin core, yet the combination of two gem‑CF₃ groups and a vinylic bromine in the same molecule yields a distinct reactivity and handling profile [1]. Gaseous comparators demand specialised compressed-gas equipment, while BTP provides only one CF₃ substituent, reducing electrophilicity and lipophilicity relative to the bis-CF₃ analogue. These differences in physical state, electrophilic character, and steric environment translate into non‑interchangeable reaction outcomes in cross-coupling regioselectivity, cycloaddition rates, and downstream pharmacokinetic properties. Direct substitution without considering these parameters risks failed reactions, lower yields, and compromised product purity. The quantitative evidence below documents the measurable gaps that guide a scientific selection decision.

Quantitative Differentiation Evidence for 1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene Versus Closest Analogs


Liquid-Phase Handling Versus Gaseous Analogs: Boiling Point Comparison

The target compound is a liquid at room temperature (bp 63–64 °C) . Its primary in-class comparators—hexafluoroisobutylene (HFIB, bp 14.5 °C) and perfluoroisobutylene (PFIB, bp 7 °C)—are gases that require pressurised cylinders and specialised manifold equipment. 2-Bromo-3,3,3-trifluoropropene (BTP) is also a liquid but boils at 29–30 °C, leading to higher volatility and evaporative losses during standard ambient operations . The ~33–35 °C higher boiling point of 382-15-0 relative to BTP reduces headspace vapour pressure and facilitates precise gravimetric dispensing on the benchtop without cryogenic cooling, a practical advantage for procurement of quantities intended for manual synthesis workflows.

physical properties boiling point laboratory handling safety

Liquid Density as a Proxy for Safe, High-Precision Gravimetric Handling

The density of the target compound is 1.813 g·cm⁻³ . By contrast, the related liquid mono-CF₃ analog 2-bromo-3,3,3-trifluoropropene (BTP) exhibits a density of 1.686 g·cm⁻³ . The ~7.5% higher density of 382-15-0 reflects the additional CF₃ group and is practically meaningful: for a given target mass, the volume to be dispensed is proportionally smaller, reducing solvent-wetted surface area and minimising exposure to atmospheric moisture during open-vessel transfers. Gaseous analogs HFIB and PFIB cannot be handled gravimetrically as neat liquids, making 382-15-0 the preferred choice for stoichiometric control in small-scale parallel medicinal chemistry or process development campaigns.

density gravimetric dispensing laboratory practice safety

Flash Point and Combustibility Risk Relative to Low-Boiling Olefinic Analogs

The flash point of 382-15-0 is reported as 28.3 °C (closed cup) [1]. This value classifies the material as a flammable liquid (Category 3 under GHS) but compares favourably with the more volatile 2-bromo-3,3,3-trifluoropropene (BTP), whose flash point is approximately −10 °F (−23 °C) [2]. The 51 °C higher flash point of the target compound reduces the risk of accidental ignition during routine laboratory operations such as rotary evaporation, transfer, and short-term ambient storage. While HFIB and PFIB are gases with wider flammability ranges and require explosion-proof ventilation, 382-15-0 can be safely handled in standard fume hoods, lowering facility and personal protective equipment (PPE) requirements for procurement and scale-up.

flash point flammability safety procurement

Calculated Lipophilicity (LogP) Advantage for Membrane-Permeable Fragment Design

The octanol-water partition coefficient (LogP) of 382-15-0 is estimated as 3.39, whereas the mono-CF₃ analog 2-bromo-3,3,3-trifluoropropene (BTP) has a LogP of approximately 2.7 . This ΔLogP of +0.69 (ca. 5-fold increase in partition coefficient) arises from the second trifluoromethyl group and indicates greater passive membrane permeability potential. In fragment-based drug discovery, fluorinated building blocks with higher LogP can deliver improved cell penetration when incorporated into lead scaffolds, provided aqueous solubility is maintained through additional polar functionality.

lipophilicity LogP drug design fragment-based screening

Synthetic Accessibility via Perfluoroisobutylene Halide Exchange

Russian authors reported a method for synthesising monobromoperfluoroisobutylenes (including the target compound) by treating perfluoroisobutylene (PFIB) with halide sources [1]. The route provides access to the bromo analog as a well-defined liquid product, whereas PFIB itself is an acutely toxic gas (rat LC₅₀ < 1 ppm). This transformation converts a Schedule 2 chemical weapon precursor into a usable laboratory reagent with substantially reduced inhalation hazard. Although no direct yield comparison with alternative routes was published in the open literature, the availability of a documented synthetic pathway from PFIB to the less hazardous liquid state offers a risk-mitigated procurement argument for organisations that require a stable, storable source of the bis(trifluoromethyl)vinyl motif.

synthesis halide exchange perfluoroisobutylene analytical standard

Limitations of the Available Head-to-Head Functional Data

At the time of this analysis, no peer-reviewed study directly comparing the cross-coupling rates, regioselectivity, or Diels-Alder dienophilicity of 382-15-0 with its closest analogs (BTP, HFIB, 2-bromopentafluoropropene) was identified. The differential evidence presented therefore relies on physicochemical property comparisons and a documented synthetic route. Potential users should regard the physical-state, safety, and lipophilicity advantages as the principal quantifiable selection criteria until head-to-head reactivity studies become available.

evidence gap cross-coupling selectivity reactivity

Procurement-Optimized Application Scenarios for 1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene


Medicinal Chemistry: Fragment-Based Library Synthesis in Standard Wet Labs

The liquid state and moderate boiling point (63–64 °C) allow precise gravimetric dispensing without cryogenic or pressure equipment, making 382-15-0 ideal for parallel synthesis of bis-CF₃-containing fragments. The elevated LogP (3.39) relative to BTP (2.7) suggests superior passive permeability for early-stage hits .

Agrochemical Intermediate in Kilo-Lab Scale-Up Without Gas-Handling Infrastructure

The 7.5% higher density (1.813 vs. 1.686 g·cm⁻³) and 51 °C higher flash point compared to BTP enable safer, more compact bulk storage and transfer in pilot-plant settings. The liquid form eliminates the cost and complexity of gas-phase feed systems required for HFIB or PFIB .

Fluoropolymer Research: Controlled Incorporation of the Bis-CF₃ Vinyl Motif

As a liquid monomer surrogate for gaseous HFIB, 382-15-0 can be metered into polymerisation reactors with standard syringe pumps, facilitating the study of bis-CF₃ side-chain effects on copolymer Tg and crystallinity without the hazards of compressed-gas monomers .

Analytical Reference Standard for Halon Replacement Development

The well-defined boiling point and density provide reproducible physicochemical anchors for calibrating GC and MS instruments used in fire-suppressant research. Its documented preparation from PFIB [1] supports traceability for regulatory submissions concerning brominated fluoroolefins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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